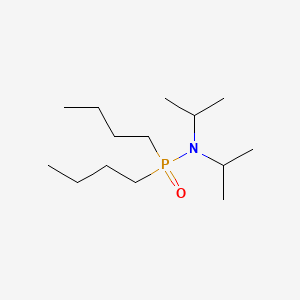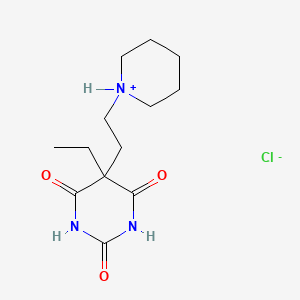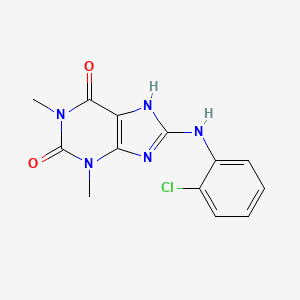
Theophylline, 8-(o-chloroanilino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline itself is a methylxanthine drug used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of the o-chloroanilino group modifies its properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Theophylline, 8-(o-chloroanilino)- typically involves the chlorination of theophylline at the 8th position. One common method uses N-chlorosuccinimide as the chlorinating agent, which is preferred over chlorine gas due to its lower toxicity and environmental impact . The reaction is carried out in an aqueous phase, which further enhances the safety and environmental friendliness of the process. The yield of this method is reported to be between 88-90%, with a high purity of over 99% .
Analyse Chemischer Reaktionen
Theophylline, 8-(o-chloroanilino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a wide range of substituted theophylline derivatives.
Wissenschaftliche Forschungsanwendungen
Theophylline, 8-(o-chloroanilino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various theophylline derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly those involving adenosine receptors.
Industry: It is used in the development of pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
Theophylline, 8-(o-chloroanilino)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs . Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Theophylline, 8-(o-chloroanilino)- is similar to other methylxanthine derivatives such as:
Theophylline: The parent compound, primarily used as a bronchodilator.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: Found in chocolate, with mild stimulant and diuretic effects.
What sets Theophylline, 8-(o-chloroanilino)- apart is its specific modification with the o-chloroanilino group, which can alter its pharmacokinetic and pharmacodynamic properties, making it a unique compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
5429-34-5 |
|---|---|
Molekularformel |
C13H12ClN5O2 |
Molekulargewicht |
305.72 g/mol |
IUPAC-Name |
8-(2-chloroanilino)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)19(2)13(18)21)16-12(17-10)15-8-6-4-3-5-7(8)14/h3-6H,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
WNYQXOIYVOXWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)

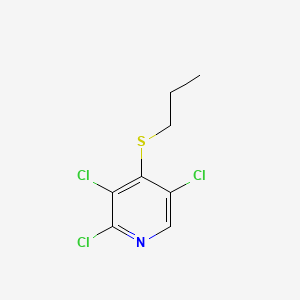

![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
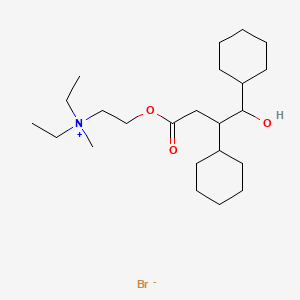
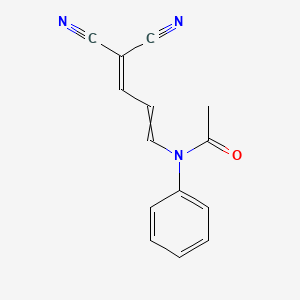
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)


